2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide
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Overview
Description
2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide is a compound belonging to the class of isoquinolines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with acetamide and other reagents under specific conditions. One common method includes the use of a Ugi reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic methodologies, such as the use of flow chemistry or metal-catalyzed reactions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their acetylcholinesterase inhibitory activity.
4-Oxo-1,4-dihydroquinoline-3-carboxamides: Investigated as Axl kinase inhibitors for anticancer applications.
Uniqueness
2-Acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide is unique due to its specific structural features and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .
Properties
CAS No. |
63500-06-1 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide |
InChI |
InChI=1S/C12H13N3O3/c1-7(16)14-15-10(17)6-8-4-2-3-5-9(8)11(15)12(13)18/h2-5,11H,6H2,1H3,(H2,13,18)(H,14,16) |
InChI Key |
BIJIMEZURIPFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)N |
Origin of Product |
United States |
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